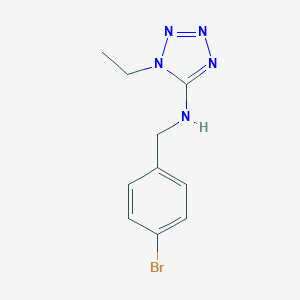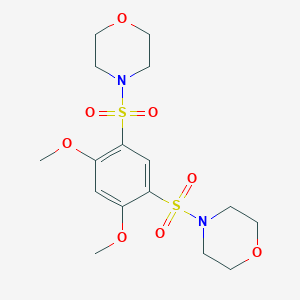![molecular formula C10H18N2OS B275758 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol, also known as TAP, is a chemical compound that has been widely used in scientific research. TAP is a tertiary amine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol involves its ability to bind to specific receptors and enzymes. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol binds to the active site of protein kinase CK2, thereby inhibiting its activity. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol also binds to the allosteric site of G protein-coupled receptors, thereby modulating their activity.
Biochemical and Physiological Effects:
1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has been shown to have various biochemical and physiological effects. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol inhibits the proliferation of cancer cells by inhibiting the activity of protein kinase CK2. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol also modulates the activity of G protein-coupled receptors, thereby affecting various physiological processes, including neurotransmission, hormone secretion, and immune response.
Advantages and Limitations for Lab Experiments
1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has several advantages for lab experiments. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol is a potent and selective inhibitor of protein kinase CK2, which makes it a valuable tool for studying the function of this enzyme. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol also modulates the activity of G protein-coupled receptors, which makes it a valuable tool for studying the function of these receptors. However, 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has some limitations for lab experiments. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has poor solubility in aqueous solutions, which can limit its use in some experiments. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol also has some toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for research on 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol. One direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol. Another direction is to study the effects of 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol on other enzymes and receptors. Finally, it would be interesting to study the effects of 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol in vivo to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol is a chemical compound that has been widely used in scientific research to study the function of various receptors and enzymes. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has several advantages for lab experiments, including its potency and selectivity. However, 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol also has some limitations, including its poor solubility and toxicity. Future research on 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol involves the reaction of 3-thiophenemethylamine with 2-amino-2-methyl-1-propanol in the presence of a coupling agent. The reaction yields 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol as a white crystalline solid with a melting point of 80-82°C.
Scientific Research Applications
1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has been widely used in scientific research as a tool to study the function of various receptors and enzymes. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol is a potent inhibitor of the enzyme protein kinase CK2, which has been implicated in various diseases, including cancer. 1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-[2-(thiophen-3-ylmethylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C10H18N2OS/c1-9(13)6-11-3-4-12-7-10-2-5-14-8-10/h2,5,8-9,11-13H,3-4,6-7H2,1H3 |
InChI Key |
LMBZZIDJJHPNAS-UHFFFAOYSA-N |
SMILES |
CC(CNCCNCC1=CSC=C1)O |
Canonical SMILES |
CC(CNCCNCC1=CSC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)


![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)